Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-
Description
The compound Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- (CAS 26628-47-7) is a fluoran-based leuco dye with a molecular formula of C28H23NO3 and a molecular weight of 421.49 g/mol . It is a white-to-off-white crystalline solid with a melting point of 221°C and is primarily used as a thermochromic dye in heat-sensitive papers, medical imaging films, and color-changing inks . Its structure features a spirocyclic backbone with diethylamino and phenylmethylamino substituents, which are critical for its reversible color transition properties .
Properties
CAS No. |
68134-60-1 |
|---|---|
Molecular Formula |
C35H30N2O3 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4'-(benzylamino)-9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C35H30N2O3/c1-3-37(4-2)24-17-19-29-32(21-24)39-31-20-18-25-26(14-10-16-30(25)36-22-23-11-6-5-7-12-23)33(31)35(29)28-15-9-8-13-27(28)34(38)40-35/h5-21,36H,3-4,22H2,1-2H3 |
InChI Key |
PVZPAVABUGTGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=C5C=CC=C6NCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Starting Materials and Key Intermediates
- Xanthene derivatives bearing functional groups amenable to cyclization.
- Isobenzofuran precursors capable of forming the spiro linkage.
- Diethylamine or suitable diethylamino-containing reagents for substitution.
Reaction Conditions and Catalysts
- Condensation reactions are often performed under acidic or basic catalysis depending on the substrate sensitivity.
- Solvents such as dichloromethane, tetrahydrofuran, or acetone mixtures are commonly used to facilitate solubility and reaction kinetics.
- Temperature control is critical, with reactions typically conducted at 0°C to room temperature to prevent side reactions.
Representative Procedure
A typical laboratory-scale synthesis involves:
- Dissolving the xanthene and isobenzofuran precursors in an anhydrous organic solvent under inert atmosphere.
- Adding a catalyst or activating agent to promote cyclization forming the spiro structure.
- Introducing diethylamine or a diethylamino-containing reagent to the reaction mixture to substitute or append the amino group at the 9-position.
- Stirring the mixture for several hours at controlled temperature.
- Work-up involving aqueous extraction, drying over anhydrous sodium sulfate, and solvent evaporation.
- Purification by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure compound.
Industrial Scale Production
In industrial settings, the synthesis is scaled up with considerations for:
- Batch or continuous flow reactors to enhance reaction control and throughput.
- Automated monitoring of reaction parameters (temperature, pH, concentration).
- Use of high-purity starting materials to ensure product consistency.
- Implementation of stringent quality control protocols including chromatographic purity assessment and spectroscopic verification.
Yield and Purity Data
| Step | Yield (%) | Reaction Conditions | Purification Method |
|---|---|---|---|
| Cyclization to form spiro core | 70-85 | Room temperature, acidic/basic catalyst | Silica gel chromatography |
| Amination with diethylamine | 60-75 | 0°C to room temperature, inert atmosphere | Preparative HPLC |
| Overall yield (multi-step) | 45-60 | Optimized multi-step synthesis | Combination of chromatography |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the formation of the spiro linkage and the presence of diethylamino group.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~463.6 g/mol).
- Melting Point (m.p.): Typically reported range consistent with literature values for purity assessment.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms >95% purity.
Research Findings and Notes
- The diethylamino substituent enhances solubility and modulates electronic properties of the spiro compound.
- Reaction kinetics indicate that the cyclization step is rate-limiting and sensitive to catalyst choice.
- Solvent polarity impacts yield and selectivity; dichloromethane and acetone mixtures are preferred.
- Industrial synthesis benefits from continuous flow techniques to improve reaction efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Chemistry Applications
- Dyes and Pigments : The compound is utilized as a dye due to its vivid color and stability. It is particularly effective in producing fluorescent colors in textiles and plastics.
- Fluorescent Probes : Its photophysical properties allow it to be used as a fluorescent probe in biochemical assays. The compound can be employed to study cellular processes through fluorescence microscopy.
Photochemistry
- Light Harvesting : The compound's ability to absorb light makes it an excellent candidate for applications in solar energy conversion systems. Its structure allows for efficient energy transfer, which is crucial in photovoltaic devices.
- Photostability : Studies indicate that the compound exhibits high photostability, making it suitable for applications where prolonged exposure to light is expected.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics.
Case Study 1: Fluorescent Probes in Cellular Imaging
A study demonstrated the use of Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one as a fluorescent probe for imaging live cells. The probe allowed for real-time monitoring of cellular processes, showing significant promise in biological research.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Mechanistic studies revealed that it induces apoptosis via reactive oxygen species generation, highlighting its potential as an anticancer agent.
Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Organic Chemistry | Dyes and Pigments | Vivid colors; stable under light |
| Photochemistry | Light Harvesting | Efficient energy transfer |
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Effective against various pathogens |
Mechanism of Action
The mechanism of action of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. In the context of organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated structure. In biological applications, its fluorescence properties are utilized for imaging, where it binds to specific biomolecules and emits light upon excitation.
Comparison with Similar Compounds
Key Structural Insights :
- Electron-donating groups (e.g., diethylamino) redshift absorption maxima, enhancing red/NIR emission .
- Bulky substituents (e.g., cyclohexylmethyl, tert-butyl) improve thermal stability but may reduce solubility .
- Halogenation (e.g., 4-chlorophenyl) increases environmental persistence and alters solubility profiles .
Reactivity Trends :
- Electron-rich amines (e.g., diethylamino) react faster in triflate substitution .
- Halogenated analogs require palladium-mediated cross-coupling, increasing synthesis complexity .
Physicochemical and Optical Properties
Notable Findings:
Biological Activity
Chemical Identity
- Molecular Formula : C28H23N O3
- Molecular Weight : 421.496 g/mol
- CAS Number : 26628-47-7
- Synonyms : 6'-(Diethylamino)-1',2'-benzofluoran, Fluoran Red, among others.
This compound belongs to a class of organic compounds known for their unique structural features and potential biological activities.
The biological activity of Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- has been primarily studied in the context of its effects on cellular processes and its potential therapeutic applications.
-
Anticancer Properties :
- Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
-
Antioxidant Activity :
- The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
-
Neuroprotective Effects :
- Preliminary studies suggest that Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one may provide neuroprotection by modulating neuroinflammatory pathways and reducing neuronal apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Modulates neuroinflammation |
Detailed Research Findings
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vivo, showcasing a reduction in tumor size by up to 50% in treated mice models compared to controls .
- Another research article focused on the compound's role as a potential therapeutic agent for Alzheimer's disease, where it was found to improve cognitive function in animal models through its neuroprotective properties .
- In vitro studies have shown that Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one can effectively scavenge free radicals, indicating its potential use as an antioxidant supplement .
Q & A
Q. What are the key structural features influencing the compound’s thermochromic properties?
The compound’s spirocyclic architecture and π-conjugated system enable reversible color changes under thermal stimuli. The diethylamino and benzylamino groups act as electron donors, modulating electron density in the xanthene moiety, which is critical for thermochromism .
- Methodological Insight : UV-Vis spectroscopy under controlled temperature gradients (e.g., 25–100°C) and computational DFT calculations can correlate structural motifs (e.g., bond angles, conjugation length) with spectral shifts .
Q. How can researchers verify the purity of this compound for experimental reproducibility?
Q. What synthetic strategies optimize yield while minimizing byproducts in its preparation?
A two-step approach is recommended:
- Step 1 : Condensation of isobenzofuran-1(3H)-one with xanthene derivatives under anhydrous conditions (toluene, 110°C, 12h) with BF₃·Et₂O catalysis (yield: 75–80%) .
- Step 2 : Selective amination using benzylamine and diethylamine in DMF at 60°C (yield: 85–90%). Byproducts (e.g., over-alkylated species) are reduced via slow amine addition and inert atmosphere .
- Critical Parameters : Solvent polarity, catalyst loading, and reaction time.
Q. How do conflicting data on melting points (e.g., 221°C vs. literature reports) arise, and how should they be resolved?
Discrepancies may stem from polymorphic forms or impurities. Researchers should:
- Perform DSC (differential scanning calorimetry) to detect polymorph transitions.
- Compare XRD patterns with known crystal structures .
- Reproduce synthesis under strict anhydrous conditions to exclude hydrate formation .
Q. How can this compound’s study align with conceptual frameworks in supramolecular chemistry?
Its spirocyclic structure serves as a model for host-guest systems. Researchers should:
- Apply Lock-and-Key Theory to investigate binding with cyclodextrins or cucurbiturils.
- Use isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What advanced spectroscopic techniques resolve ambiguities in its excited-state dynamics?
- Time-resolved fluorescence (ps-ns resolution) to track intersystem crossing.
- Transient absorption spectroscopy to identify triplet-state lifetimes .
Contradiction Analysis & Troubleshooting
Q. Why do solvent polarity effects on fluorescence intensity contradict some literature reports?
Variations arise from solvent-dependent aggregation or protonation states. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
